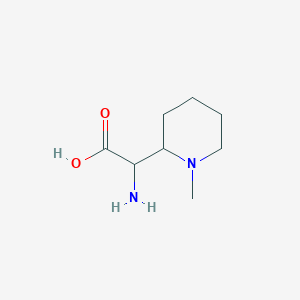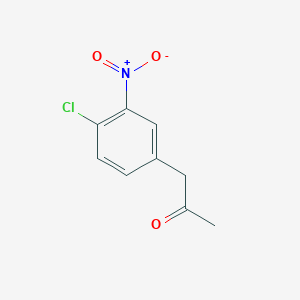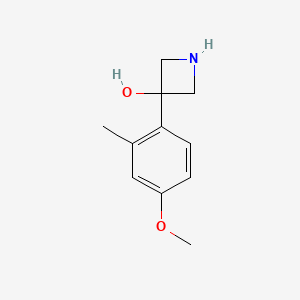
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the class of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom. Azetidines are known for their diverse biological activities and are used in various synthetic and natural products .
Méthodes De Préparation
The synthesis of 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Analyse Des Réactions Chimiques
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids, which are employed in the Suzuki–Miyaura cross-coupling reaction . This reaction is used to diversify the compound by introducing different substituents. The major products formed from these reactions are functionalized azetidines with various biological activities .
Applications De Recherche Scientifique
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is investigated for its potential use in drug development . In industry, it is used in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of 3-(4-Methoxy-2-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pharmacophore subunit of azetidine in this compound is responsible for its biological activities . The compound interacts with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
3-(4-Methoxy-2-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as 3-(4-methylphenyl)azetidin-3-ol hydrochloride and 3-methyl-4-(3-methylphenyl)azetidin-2-one . These compounds share similar structural features but differ in their substituents and biological activities. The presence of the methoxy group in this compound makes it unique and may contribute to its distinct biological properties .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(4-methoxy-2-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-5-9(14-2)3-4-10(8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
Clé InChI |
GFSBAYJASOBFNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





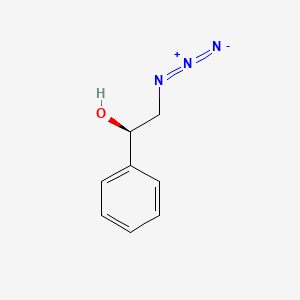
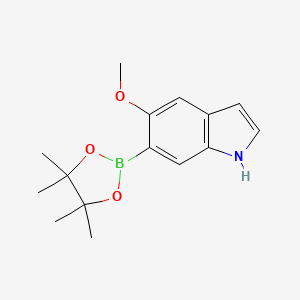


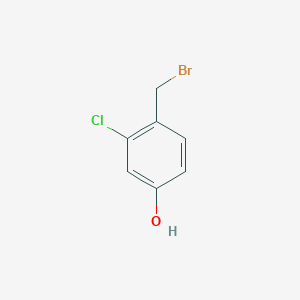
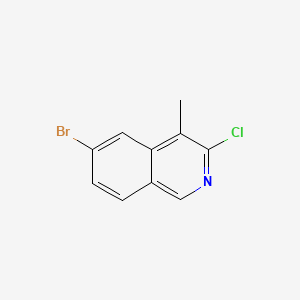
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
